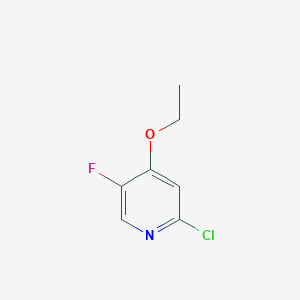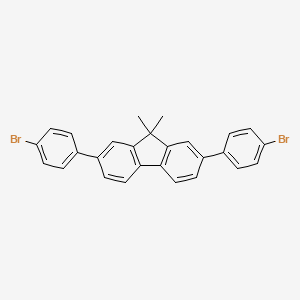
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two bromophenyl groups attached to the 2 and 7 positions of the fluorene core, with two methyl groups at the 9 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 9,9-dimethylfluorene, undergoes bromination to introduce bromine atoms at the 2 and 7 positions.
Suzuki Coupling: The brominated intermediate is then subjected to a Suzuki coupling reaction with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, dichloromethane, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized fluorenes, while coupling reactions can produce extended conjugated systems.
科学研究应用
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the development of new materials with unique optical and electronic characteristics.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of 2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene depends on its specific application. In organic electronics, its role is primarily as a charge transport material, facilitating the movement of electrons or holes within a device. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conductive pathways.
相似化合物的比较
Similar Compounds
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole: Similar structure but with a carbazole core.
Bis(4-bromophenyl) ether: Contains two bromophenyl groups but with an ether linkage.
4,4’-Dibromobiphenyl: Similar bromophenyl groups but with a biphenyl core.
Uniqueness
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene is unique due to its specific substitution pattern on the fluorene core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
属性
分子式 |
C27H20Br2 |
|---|---|
分子量 |
504.3 g/mol |
IUPAC 名称 |
2,7-bis(4-bromophenyl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C27H20Br2/c1-27(2)25-15-19(17-3-9-21(28)10-4-17)7-13-23(25)24-14-8-20(16-26(24)27)18-5-11-22(29)12-6-18/h3-16H,1-2H3 |
InChI 键 |
WALDNJBHNDUKDF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


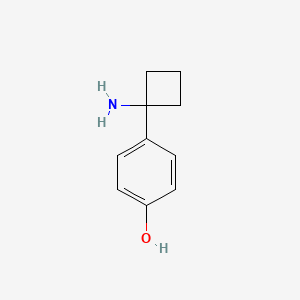

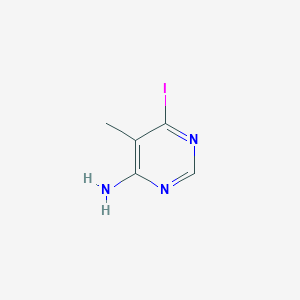
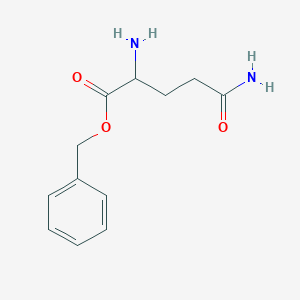
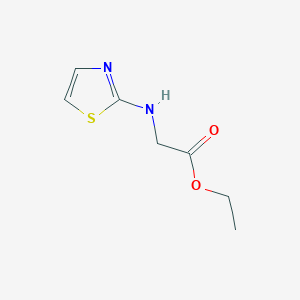

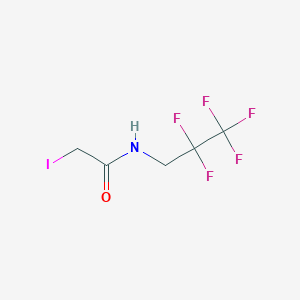
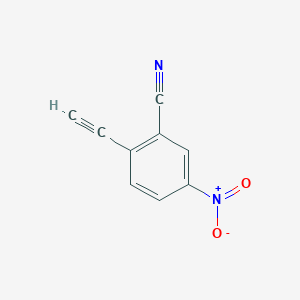
![rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B15223397.png)
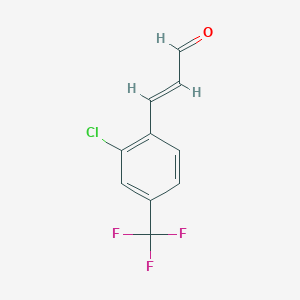
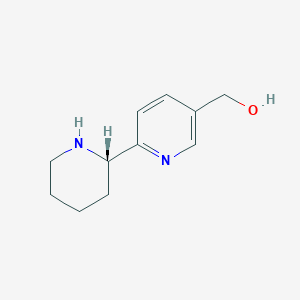
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
